molecular formula C15H16FN5O B2513444 2-[4-(3-Fluoro-5-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine CAS No. 2415554-48-0

2-[4-(3-Fluoro-5-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine

Cat. No.: B2513444
CAS No.: 2415554-48-0
M. Wt: 301.325
InChI Key: SOMLQHVTMBDEPS-UHFFFAOYSA-N
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Description

2-[4-(3-Fluoro-5-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperazine moiety, which is further functionalized with a fluorinated pyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Fluoro-5-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine typically involves multiple steps, starting with the preparation of the fluorinated pyridine derivative. This can be achieved through the fluorination of a suitable pyridine precursor. The piperazine ring is then introduced via nucleophilic substitution reactions. The final step involves the coupling of the piperazine derivative with a pyrimidine ring under specific reaction conditions, often involving the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to higher yields and purities. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Fluoro-5-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce de-fluorinated or de-methylated products. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound may be used in studies of enzyme inhibition or receptor binding, given its structural similarity to known bioactive molecules.

    Medicine: It has potential as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease processes.

    Industry: The compound could be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4-(3-Fluoro-5-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine would depend on its specific application. In medicinal chemistry, it might act as an enzyme inhibitor or receptor antagonist, binding to specific molecular targets and interfering with their normal function. The fluorinated pyridine group could enhance binding affinity and specificity, while the piperazine and pyrimidine rings provide additional sites for interaction with the target molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyridine derivatives and piperazine-substituted pyrimidines. Examples might include:

  • 2-[4-(3-Fluoropyridine-2-carbonyl)piperazin-1-yl]pyrimidine
  • 2-[4-(3-Methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine

Uniqueness

What sets 2-[4-(3-Fluoro-5-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine apart is the specific combination of functional groups, which can confer unique properties such as enhanced binding affinity, increased metabolic stability, or improved pharmacokinetic profiles. The presence of both fluorine and methyl groups on the pyridine ring can significantly influence the compound’s chemical behavior and biological activity.

Properties

IUPAC Name

(3-fluoro-5-methylpyridin-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN5O/c1-11-9-12(16)13(19-10-11)14(22)20-5-7-21(8-6-20)15-17-3-2-4-18-15/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMLQHVTMBDEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)N2CCN(CC2)C3=NC=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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